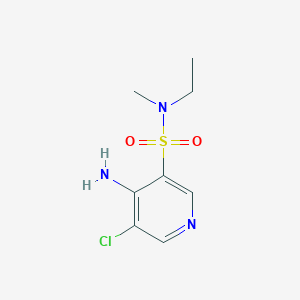

4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide

Description

Properties

Molecular Formula |

C8H12ClN3O2S |

|---|---|

Molecular Weight |

249.72 g/mol |

IUPAC Name |

4-amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide |

InChI |

InChI=1S/C8H12ClN3O2S/c1-3-12(2)15(13,14)7-5-11-4-6(9)8(7)10/h4-5H,3H2,1-2H3,(H2,10,11) |

InChI Key |

DPGGJURRYYAKMS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)S(=O)(=O)C1=CN=CC(=C1N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide typically involves the reaction of 4-amino-5-chloropyridine with N-ethyl-N-methylsulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in a polar solvent.

Major Products Formed:

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting cell proliferation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of 4-amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide and related pyridine/aromatic sulfonamides is summarized in Table 1.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Observations:

Core Structure Differences: The target compound and derivatives share a pyridine core, while 3-chloro-N-phenyl-phthalimide features a phthalimide ring. The latter’s planar aromatic system may favor π-π stacking in polymers, unlike the pyridine-based sulfonamides, which prioritize hydrogen bonding via sulfonamide/amino groups.

The trifluoromethyl group in 17d introduces strong electron-withdrawing effects, likely improving metabolic stability—a feature absent in the target compound.

Chlorine Position :

Computational and Predictive Studies

AutoDock Vina , a molecular docking tool, could theoretically predict binding affinities of these compounds. For instance:

- The target compound’s ethyl/methyl groups may optimize hydrophobic interactions in enzyme pockets compared to 17c’s bulky benzyloxy group.

- The trifluoromethyl group in 17d might enhance binding via dipole interactions, but its size could sterically hinder target engagement.

Biological Activity

4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with an amino group, a chloro atom, and a sulfonamide functional group. Its molecular formula is with a molecular weight of approximately 249.72 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Antibacterial Properties

This compound exhibits significant antibacterial activity, primarily by inhibiting bacterial growth through the blockade of folic acid synthesis, a crucial pathway for bacterial proliferation. Sulfonamides are known to mimic para-aminobenzoic acid (PABA), which is essential for the synthesis of folate in bacteria.

In vitro studies have shown that this compound displays potent activity against various Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimum inhibitory concentration (MIC) values comparable to established antibiotics such as ciprofloxacin .

| Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|

| E. coli | 31 ± 0.12 | 7.81 |

| K. pneumoniae | 30 ± 0.12 | 7.81 |

| S. aureus | 28 ± 0.10 | 10.00 |

Anticancer Potential

Recent studies suggest that this compound may also possess anticancer properties. Compounds with similar structures have shown efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines .

Preliminary investigations indicate that this compound could interact with key proteins involved in cancer progression, such as p53 and NF-κB, which are critical for cell cycle regulation and apoptosis . Molecular docking studies have further elucidated its potential binding interactions with these targets, suggesting a mechanism for its anticancer effects.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyridine Ring : Starting from appropriate precursors, a pyridine ring is formed through cyclization reactions.

- Introduction of Functional Groups : The amino and chloro groups are introduced via nucleophilic substitution reactions.

- Sulfonation : The final step involves the introduction of the sulfonamide group, which can be achieved by reacting the amine with sulfonyl chloride.

These synthetic routes ensure that the compound retains its biological activity by preserving essential functional groups.

Case Studies

Several case studies have highlighted the efficacy of sulfonamide compounds in clinical settings:

- Study on Antibacterial Activity : A study evaluated the antibacterial properties of various sulfonamides against clinically relevant strains, finding that compounds similar to this compound exhibited significant activity against resistant strains .

- Anticancer Studies : Research investigating the anticancer potential of related sulfonamides demonstrated their ability to induce apoptosis in breast cancer cell lines through modulation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Amino-5-chloro-N-ethyl-N-methylpyridine-3-sulfonamide in laboratory settings?

- Methodological Answer : The synthesis typically involves sequential sulfonation and amidation. For example, pyridine derivatives are sulfonated using chlorosulfonic acid, followed by reaction with ethyl-methylamine under anhydrous conditions. Intermediate purification via recrystallization or column chromatography is critical to isolate the target compound. Structural analogs (e.g., 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide) have been synthesized using similar methods, with yields optimized by controlling stoichiometry and reaction time .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- HPLC : Purity assessment (≥95% recommended for research-grade material) .

- NMR Spectroscopy : Confirm substituent positions (e.g., distinguishing N-ethyl and N-methyl groups via - and -NMR) .

- X-ray Crystallography : Resolve crystal structure and intermolecular interactions (e.g., hydrogen bonding patterns observed in sulfonamide derivatives) .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation. Stability studies recommend periodic HPLC analysis to detect degradation products. Waste disposal must follow protocols for halogenated sulfonamides, including segregation and professional treatment .

Advanced Research Questions

Q. How can reaction mechanisms for synthesizing this compound be validated using computational chemistry?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model reaction pathways, such as sulfonation and amidation steps. Tools like Gaussian or ORCA simulate transition states and activation energies. Coupling computational results with experimental kinetics (e.g., Arrhenius plots) refines mechanistic understanding .

Q. What strategies resolve contradictions in experimental data (e.g., inconsistent yields or byproduct formation)?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., temperature, solvent polarity) affecting yield .

- Multivariate Analysis : Principal Component Analysis (PCA) or Partial Least Squares (PLS) correlates input parameters (e.g., reagent ratios) with output (purity/yield). For example, solvent polarity was found to dominate byproduct formation in sulfonamide synthesis .

Q. How can the compound’s bioactivity be systematically explored?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing ethyl/methyl groups with cyclopropyl) and assay antimicrobial or enzyme inhibition activity. Analogous pyridine sulfonamides showed tuberculostatic activity, suggesting similar screening frameworks .

- High-Throughput Screening (HTS) : Use fluorescence-based assays to evaluate binding affinity to target proteins (e.g., kinases or receptors) .

Q. What advanced separation techniques improve purification of this sulfonamide?

- Methodological Answer :

- Membrane Technologies : Nanofiltration membranes with tailored pore sizes separate byproducts based on molecular weight .

- Chiral Chromatography : Resolve enantiomers if asymmetric synthesis is attempted, using columns functionalized with β-cyclodextrin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.